manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide is a complex compound that belongs to the family of manganese porphyrins. These compounds are known for their unique structural and electronic properties, which make them valuable in various scientific and industrial applications. The compound consists of a manganese ion coordinated to a porphyrin ring, which is further substituted with four chlorophenyl groups. This structure imparts significant stability and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde, such as 4-chlorobenzaldehyde, under acidic conditions. This reaction forms the porphyrin macrocycle with four chlorophenyl substituents.
Metalation: The porphyrin ligand is then reacted with a manganese salt, such as manganese(II) acetate, in the presence of a base.
Industrial Production Methods
Industrial production of manganese porphyrins often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the manganese center undergoes a change in oxidation state.
Reduction: It can also undergo reduction reactions, often involving the transfer of electrons to the manganese center.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(IV) or manganese(V) porphyrin complexes, while substitution reactions can produce a variety of functionalized porphyrins .
Scientific Research Applications
Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide involves its ability to undergo redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role as a superoxide dismutase mimic. The compound interacts with molecular targets such as reactive oxygen species, neutralizing them and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: Similar in structure but with benzoic acid substituents instead of chlorophenyl groups.
Manganese(III) 5,10,15,20-tetrakis(N-ethylpyridinium-2-yl)porphyrin: Contains pyridinium groups, offering different electronic properties.
Uniqueness
Manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide is unique due to its chlorophenyl substituents, which enhance its stability and reactivity. This makes it particularly effective in catalytic applications and as a superoxide dismutase mimic.
Biological Activity
Manganese(3+); oxygen(2-); 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide (commonly referred to as MnTCPP) is a metalloporphyrin complex that has garnered significant attention due to its biological activities, particularly in the fields of cancer therapy and oxidative stress modulation. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings.
1. Overview of Manganese Porphyrins
Manganese porphyrins are known for their ability to mimic superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. MnTCPP specifically exhibits these properties due to its manganese center in the +3 oxidation state and its unique tetrakis substitution pattern.
2.1 Redox Activity
MnTCPP participates in redox cycling, where it can be oxidized and reduced in biological systems. This redox activity is crucial for its function as an antioxidant and pro-oxidant agent:
- Antioxidant Properties : By mimicking SOD, MnTCPP helps reduce oxidative stress in cells, which is particularly beneficial in conditions such as cancer and neurodegenerative diseases .
- Pro-Oxidant Effects : In certain contexts, MnTCPP can increase reactive oxygen species (ROS) levels, potentially enhancing the efficacy of chemotherapeutic agents against cancer cells while sparing normal cells .
2.2 Interaction with Cellular Targets
MnTCPP has been shown to interact with various cellular components, influencing key signaling pathways:
- Transcription Factors : It modulates the activity of transcription factors such as NF-κB and Nrf2, which are involved in cellular responses to oxidative stress .
- Sulfur Metabolism : Recent studies indicate that MnTCPP can oxidize hydrogen sulfide (H₂S) to polysulfides, impacting sulfur metabolism within cells. This reaction has implications for cellular signaling and protective mechanisms against oxidative damage .
3.1 Cancer Treatment
Research has demonstrated that MnTCPP enhances the effectiveness of various chemotherapeutics by modulating oxidative stress levels:
- Ovarian Cancer Studies : In mouse xenograft models using CAOV2 cancer cell lines, MnTCPP combined with ascorbate showed significant anticancer activity .
- Mechanistic Insights : The compound's ability to alter redox states within tumor cells sensitizes them to oxidative damage induced by chemotherapy .
3.2 Neuroprotection
MnTCPP has also been investigated for its neuroprotective effects:
- Post-Cardiac Arrest Recovery : Studies suggest that MnTCPP can promote recovery following cardiac arrest by mitigating oxidative damage in neuronal tissues .
- Oxidative Stress in Neurodegenerative Diseases : Its role in reducing oxidative stress makes it a candidate for further exploration in treating neurodegenerative conditions such as Alzheimer's disease .
4. Case Studies and Research Findings
5. Conclusion
Manganese(3+); oxygen(2-); 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide represents a promising compound with notable biological activities centered around its redox properties. Its dual role as an antioxidant and pro-oxidant positions it uniquely for therapeutic applications in cancer treatment and neuroprotection. Ongoing research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.
Properties
Molecular Formula |
C88H48Cl8Mn2N8O |
---|---|
Molecular Weight |
1626.9 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C44H24Cl4N4.2Mn.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2 |
InChI Key |
QASVWGGTBVEUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Mn+3].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.